Validated Synthetic Utility: Documented 80% Conversion in the Ponatinib Intermediate Route
This compound is explicitly named and utilized as the bromomethyl intermediate (Compound Ia) in a patented, industrially documented synthetic route to ponatinib, a clinically approved BCR-ABL tyrosine kinase inhibitor [1]. The patent specifies that radical bromination of 2-methyl-5-nitrobenzotrifluoride with N-bromosuccinimide (NBS) and AIBN in refluxing CCl₄ produced 1-(bromomethyl)-4-nitro-2-(trifluoromethyl)benzene, with HPLC monitoring indicating approximately 80% conversion after two sequential additions of NBS over a total of 30 hours [1].
| Evidence Dimension | Conversion efficiency in radical benzylic bromination reaction |
|---|---|
| Target Compound Data | Approximately 80% conversion by HPLC after 30 h reflux (two-stage NBS addition) |
| Comparator Or Baseline | Incomplete conversion after 16 h with initial 1.05 eq NBS loading; second addition of 0.53 eq NBS required to reach 80% conversion |
| Quantified Difference | Conversion increased from ~50% at 16 h to ~80% at 30 h following additional NBS loading |
| Conditions | Radical bromination of 2-methyl-5-nitrobenzotrifluoride (19 mmol) with NBS (20 mmol + 10 mmol), AIBN (0.6 mmol + 0.6 mmol) in refluxing CCl₄ under N₂ |
Why This Matters
The documented 80% conversion benchmark establishes a reproducible process parameter for scaling this reaction; procurement of this exact compound eliminates the need for de novo optimization of the bromination step in ponatinib-related synthetic workflows.
- [1] Mylan Pharma Inc. Processes for making ponatinib and intermediates thereof. US Patent US20160108053A1, 2016. View Source
